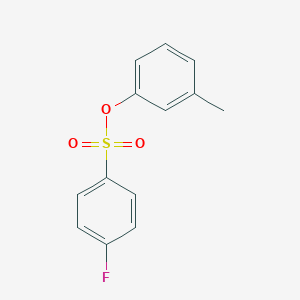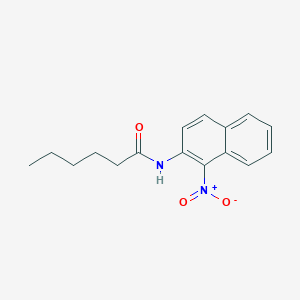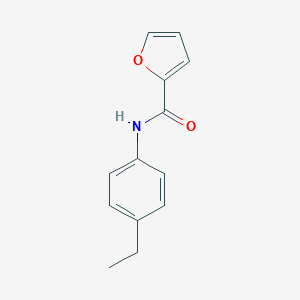
N-(4-bromo-2-methylphenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)pentanamide, also known as Brorphine, is a synthetic opioid that has gained popularity in the research community due to its potential as a painkiller. It is a derivative of the opioid agonist, U-47700, and has been found to have a higher potency and longer duration of action.
作用機序
N-(4-bromo-2-methylphenyl)pentanamide acts on the mu-opioid receptor in the brain, producing analgesic effects. It also activates the kappa-opioid receptor, which produces dysphoria and sedation. The exact mechanism of action of N-(4-bromo-2-methylphenyl)pentanamide is not fully understood, but it is believed to produce its effects through a combination of receptor activation and modulation.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)pentanamide produces a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also produces a range of side effects, including nausea, vomiting, and constipation. These effects are similar to those produced by other opioids and are believed to be mediated through the activation of the mu-opioid receptor.
実験室実験の利点と制限
N-(4-bromo-2-methylphenyl)pentanamide has several advantages for use in lab experiments. It has a high potency and longer duration of action than other synthetic opioids, making it a useful tool for studying the mu-opioid receptor and its effects on pain. Additionally, N-(4-bromo-2-methylphenyl)pentanamide has a low risk of overdose, making it a safer alternative to traditional opioids. However, N-(4-bromo-2-methylphenyl)pentanamide also has several limitations, including its high cost and limited availability. It is also a controlled substance, which requires special permits and regulations for use in research.
将来の方向性
There are several future directions for research on N-(4-bromo-2-methylphenyl)pentanamide. One area of interest is the development of new synthetic opioids that have a higher potency and longer duration of action than N-(4-bromo-2-methylphenyl)pentanamide. Additionally, researchers are interested in studying the potential of N-(4-bromo-2-methylphenyl)pentanamide as a replacement for traditional opioids in the treatment of chronic pain. Finally, there is interest in studying the effects of N-(4-bromo-2-methylphenyl)pentanamide on other opioid receptors, such as the delta-opioid receptor, which may have potential therapeutic applications.
合成法
The synthesis of N-(4-bromo-2-methylphenyl)pentanamide involves the reaction of 4-bromo-2-methylbenzoic acid with pentanoyl chloride in the presence of triethylamine. The resulting product is then reduced using lithium aluminum hydride to yield N-(4-bromo-2-methylphenyl)pentanamide. This synthesis method has been modified and improved upon by various researchers, resulting in higher yields and purity.
科学的研究の応用
N-(4-bromo-2-methylphenyl)pentanamide has been studied extensively in the research community for its potential as a painkiller. It has been found to have a higher potency and longer duration of action than other synthetic opioids, making it a promising candidate for the treatment of chronic pain. Additionally, N-(4-bromo-2-methylphenyl)pentanamide has been studied for its potential as a replacement for traditional opioids, which are highly addictive and have a high risk of overdose.
特性
分子式 |
C12H16BrNO |
|---|---|
分子量 |
270.17 g/mol |
IUPAC名 |
N-(4-bromo-2-methylphenyl)pentanamide |
InChI |
InChI=1S/C12H16BrNO/c1-3-4-5-12(15)14-11-7-6-10(13)8-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15) |
InChIキー |
GQNPTJWQJMENHO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)Br)C |
正規SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



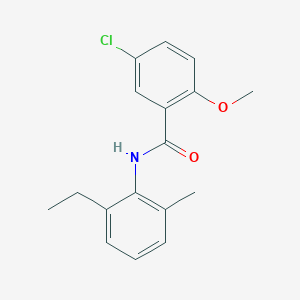

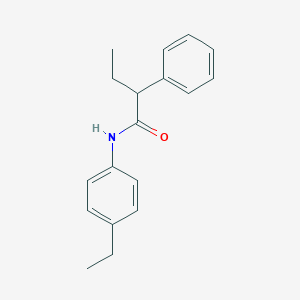
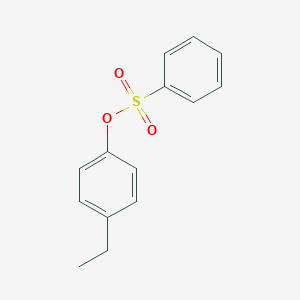

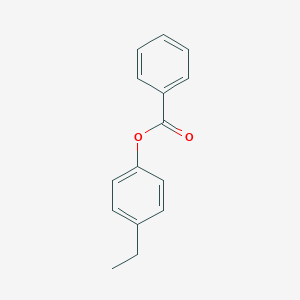
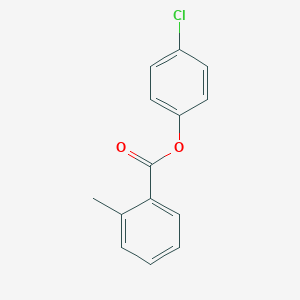
![N-[4-(acetylamino)phenyl]octanamide](/img/structure/B291053.png)
![N-[4-(dimethylamino)phenyl]octanamide](/img/structure/B291054.png)
![N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)
